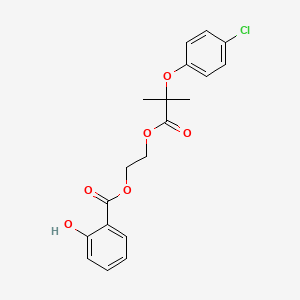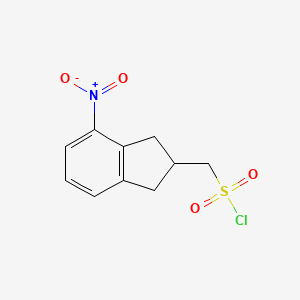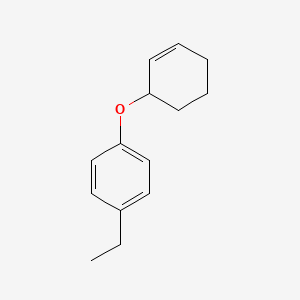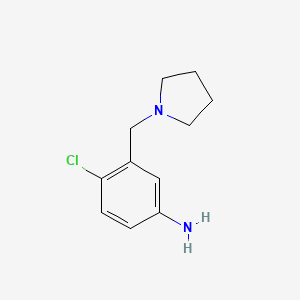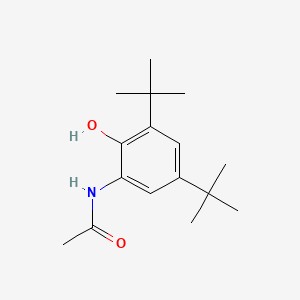
2-Chloro-1-cyclohexylbutane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butanedione, 2-chloro-1-cyclohexyl- is a chemical compound with the molecular formula C10H15ClO2 It is known for its unique structure, which includes a cyclohexyl group and a chlorine atom attached to the butanedione backbone
Métodos De Preparación
The synthesis of 1,3-Butanedione, 2-chloro-1-cyclohexyl- typically involves the chlorination of 1,3-butanedione followed by the introduction of a cyclohexyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is carried out under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale chlorination and subsequent purification steps to achieve high yields and purity.
Análisis De Reacciones Químicas
1,3-Butanedione, 2-chloro-1-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Butanedione, 2-chloro-1-cyclohexyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Butanedione, 2-chloro-1-cyclohexyl- involves its interaction with molecular targets through its reactive functional groups. The chlorine atom and the carbonyl groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The pathways involved include nucleophilic substitution, electrophilic addition, and redox reactions.
Comparación Con Compuestos Similares
1,3-Butanedione, 2-chloro-1-cyclohexyl- can be compared with similar compounds such as:
1,3-Butanedione, 2-chloro-: Lacks the cyclohexyl group, making it less sterically hindered and potentially more reactive.
1,3-Butanedione, 2-cyclohexyl-:
1,3-Butanedione: The simplest form, without any substituents, used as a basic building block in organic synthesis.
The uniqueness of 1,3-Butanedione, 2-chloro-1-cyclohexyl- lies in its combination of a cyclohexyl group and a chlorine atom, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
31151-34-5 |
|---|---|
Fórmula molecular |
C10H15ClO2 |
Peso molecular |
202.68 g/mol |
Nombre IUPAC |
2-chloro-1-cyclohexylbutane-1,3-dione |
InChI |
InChI=1S/C10H15ClO2/c1-7(12)9(11)10(13)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3 |
Clave InChI |
SLANXFKRYFHTNR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)C1CCCCC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



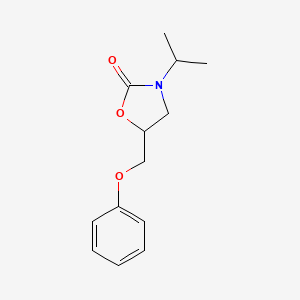
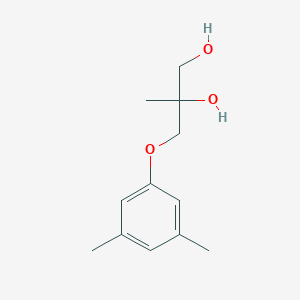
![8H-[1,2]Oxazolo[4,3-g]indazole](/img/structure/B13957042.png)
